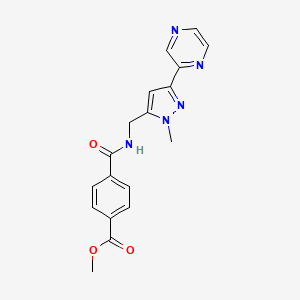

methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-23-14(9-15(22-23)16-11-19-7-8-20-16)10-21-17(24)12-3-5-13(6-4-12)18(25)26-2/h3-9,11H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSFQJPVEMZFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Substitution with Pyrazine: The pyrazole ring is then functionalized with a pyrazine moiety through nucleophilic substitution reactions.

Carbamoylation: The intermediate is then reacted with isocyanates to introduce the carbamoyl group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted pyrazole or pyrazine derivatives.

Scientific Research Applications

Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamoyl group may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : 1-methyl-1H-pyrazole.

- Substituents : Pyrazin-2-yl at C3, carbamoyl-linked methyl benzoate at C3.

- Key Functional Groups : Ester (benzoate), carbamate, pyrazine.

Analog 1 : 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ()

- Core : 1-phenyl-1H-pyrazole.

- Substituents : Chlorobenzoyl at C4, 4-chlorobenzoate ester at C4.

- Key Features : Chlorinated aromatic groups enhance lipophilicity and antibacterial activity .

Analog 2 : Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate ()

- Core : 1H-pyrazole.

- Substituents : 4-methylphenyl at C3, hydrazone-linked benzoate at C5.

- Key Features : Hydrazone group may enable metal coordination or redox activity .

Analog 3 : Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate ()

- Core : 1-benzyl-1H-pyrazole.

- Substituents : 4-methylphenyl at C3, ethyl carboxylate at C5.

- Key Features : Benzyl and methylphenyl groups enhance steric bulk, possibly affecting target selectivity .

Analog 4 : 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ()

- Core : 1-phenyl-1H-pyrazole.

- Substituents: Phenoxy at C5, aldehyde at C3.

- Key Features : Aldehyde group enables Schiff base formation, relevant for drug design .

Key Differentiators

- Pyrazine vs. Chlorophenyl : The target’s pyrazine ring (electron-deficient) may improve binding to enzymes like kinases compared to chlorophenyl groups in Analog 1, which prioritize hydrophobic interactions .

- Carbamoyl Linker vs.

- Metabolic Stability : The methyl benzoate in the target compound may confer slower hydrolysis compared to ethyl esters (Analog 3) .

Biological Activity

Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Methyl group

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Benzoate moiety : A benzene ring with a carboxylate group.

The molecular formula is with a molecular weight of 300.31 g/mol.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a compound structurally similar to it demonstrated significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related compound in the NCI 60-cell line assay, revealing growth inhibition concentrations (GI50) in the nanomolar range. The lethal concentration (LC50) was found to be significantly lower compared to standard chemotherapeutics, indicating a promising therapeutic index for further development .

| Cell Line | LC50 (nM) | Comparison Compound LC50 (nM) |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | >3000 |

| BE (Neuroblastoma) | 18.9 | >3000 |

The mechanism of action for this compound appears to involve disruption of microtubule dynamics, critical for cell division. Compounds that affect tubulin polymerization can lead to apoptosis in cancer cells, making them valuable candidates for anticancer therapies .

Safety and Toxicology

The safety profile of similar pyrazole derivatives indicates potential toxicity at higher doses. For example, compounds within this class have been associated with acute toxicity when ingested . Therefore, careful evaluation through preclinical studies is essential before advancing to clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.